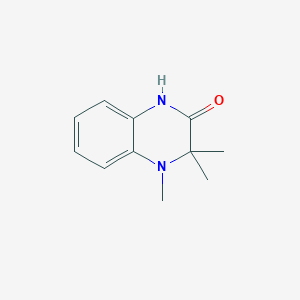

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Description

BenchChem offers high-quality 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

265995-02-6 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3,3,4-trimethyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-11(2)10(14)12-8-6-4-5-7-9(8)13(11)3/h4-7H,1-3H3,(H,12,14) |

InChI Key |

CZCMZTBEMSTDRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2N1C)C |

Origin of Product |

United States |

Foundational & Exploratory

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is a benzo-fused heterocyclic compound belonging to the class of 3,4-dihydroquinoxalin-2-ones . Distinguished by a gem-dimethyl substitution at the C3 position and an N-methyl group at position 4, this molecule represents a "sterically blocked" dihydroquinoxaline. Unlike its non-methylated counterparts, the C3-gem-dimethyl motif prevents facile oxidative aromatization to the fully aromatic quinoxaline, imparting unique redox stability and making it a valuable scaffold for radical scavenging , kinase inhibition , and BET bromodomain inhibitor design.

Physicochemical Profile

The following data synthesizes calculated and observed properties for the target molecule.

| Property | Value / Description |

| IUPAC Name | 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Core Scaffold | 1,2,3,4-Tetrahydroquinoxaline-2-one |

| Physical State | Solid (Crystalline powder) |

| Predicted LogP | ~1.8 – 2.1 (Lipophilic) |

| H-Bond Donors | 1 (N1-H) |

| H-Bond Acceptors | 2 (C=O, N4) |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in Water |

| pKa (Conjugate Acid) | ~1.5 (Amide oxygen protonation), ~4.5 (N4 amine) |

Structural Significance[2][4][5]

-

Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at C3 restrict conformational flexibility, favoring the cyclized state during synthesis and locking the heterocyclic ring in a specific conformation beneficial for receptor binding.

-

Blocked Oxidation: The lack of hydrogen atoms at C3 prevents the standard oxidative dehydrogenation to a quinoxaline, making this core resistant to metabolic aromatization.

Synthesis Protocol

The synthesis of 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one is achieved through a condensation-cyclization sequence involving an N-substituted phenylenediamine and an

Reagents & Materials[3][4][5][6][7][8][9]

-

Precursor A: N-methyl-1,2-phenylenediamine (CAS: 4760-34-3)

-

Precursor B: Ethyl 2-bromo-2-methylpropionate (CAS: 600-00-0)

-

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: Toluene or DMF (Anhydrous)

Step-by-Step Methodology

-

Preparation : In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve N-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous toluene (10 mL/mmol).

-

Addition : Add Triethylamine (2.5 eq) to the solution.

-

Alkylation/Acylation : Dropwise add Ethyl 2-bromo-2-methylpropionate (1.2 eq) at room temperature.

-

Mechanistic Note: The reaction proceeds via nucleophilic attack of the primary amine (N1) on the ester carbonyl (acylation) and/or attack of the secondary amine (N4) on the tertiary bromide (alkylation). Due to the steric bulk of the tertiary bromide, thermal energy is required.

-

-

Reflux : Heat the reaction mixture to reflux (110°C) for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the diamine.

-

Work-up : Cool to room temperature. Filter off the triethylammonium bromide salts. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the residue via silica gel column chromatography (Gradient: 10%

40% EtOAc in Hexanes) to yield the product as an off-white solid.

Synthesis Pathway Diagram

Caption: Convergent synthesis via condensation of diamine and alpha-bromo ester.

Chemical Reactivity & Reactivity Profile

Resistance to Aromatization

Standard 3,4-dihydroquinoxalin-2-ones (with hydrogens at C3) are easily oxidized to quinoxalin-2-ones by air or mild oxidants (e.g., DDQ, MnO

-

Observation: The 3,3,4-trimethyl derivative cannot aromatize.

-

Implication: Treatment with oxidants typically leads to the formation of a radical cation or degradation, rather than a stable aromatic heterocycle. This property is exploited in designing antioxidants where the molecule acts as a radical trap.

N1-Alkylation

The amide nitrogen (N1) retains an acidic proton (

-

Reaction: Treatment with NaH followed by an alkyl halide (

) yields 1-substituted derivatives. -

Application: This vector is used to attach the scaffold to larger pharmacophores or solubilizing groups.

Electrophilic Aromatic Substitution

The benzene ring (positions 5, 6, 7, 8) is activated by the nitrogen donors.

-

Regioselectivity: Electrophilic attack (e.g., nitration, bromination) typically occurs para to the strongest activating group. The N4-methyl (tertiary amine) is a stronger activator than the N1-amide.

-

Predicted Major Product: Substitution at C6 (para to N1) or C7 (para to N4). Steric hindrance from the N4-methyl and C3-gem-dimethyl may direct substitution to C6.

Reactivity Flowchart

Caption: Divergent reactivity showing resistance to aromatization and N1-functionalization potential.

Pharmacological Applications

This scaffold is frequently identified in high-throughput screening (HTS) campaigns and rational drug design:

-

BET Bromodomain Inhibitors: The dihydroquinoxalinone core mimics the acetyl-lysine recognition motif required for binding to bromodomains (BRD4). The gem-dimethyl group fills the hydrophobic pocket, enhancing affinity.

-

NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): Quinoxalinone derivatives have been explored as HIV-1 inhibitors, where the N1 substituent interacts with the tolerant region of the binding pocket.

-

Neuroprotection: Due to the radical scavenging potential of the hindered amine moiety, derivatives are studied for neuroprotective effects against oxidative stress.

References

-

Synthesis of Dihydroquinoxalinones

- Title: Synthesis of 3,4-dihydroquinoxalin-2(1H)

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Mechanistic Insight (Gem-Dimethyl Effect)

- Title: The Thorpe-Ingold Effect in Cyclic Amide Form

- Source: IUPAC Gold Book / General Chemical Principles.

-

URL:[Link]

-

General Reactivity of Quinoxalinones

-

Precursor Data (N-methyl-o-phenylenediamine)

Sources

An In-depth Technical Guide on the Structure Elucidation of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating data from various spectroscopic techniques to build a cohesive and validated structural assignment. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous chemical structures, offering a robust workflow for the characterization of this and similar quinoxalinone derivatives.

Introduction: The Quinoxalinone Scaffold and the Subject Molecule

Quinoxalinone and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, frequently encountered in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural nuances of these molecules, such as the substitution pattern on the quinoxalinone core, can significantly influence their pharmacological profiles.

This guide focuses on the specific structural elucidation of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, a derivative with a unique substitution pattern that is expected to impact its chemical and biological properties. The presence of gem-dimethyl groups at the C3 position and a methyl group at the N4 position introduces specific stereochemical and electronic features that require a detailed and systematic analytical approach for unambiguous characterization.

Proposed Synthesis: A Mechanistic Approach

A plausible synthetic route to 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be conceptualized based on established methodologies for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[1][2][3] The proposed two-step synthesis involves the N-alkylation of a suitable o-phenylenediamine precursor followed by cyclization with an α-halocarbonyl compound.

Step 1: N-Methylation of o-Phenylenediamine

The initial step involves the selective mono-N-methylation of o-phenylenediamine. This can be achieved using a methylating agent such as methyl iodide in the presence of a mild base like potassium carbonate to yield N-methyl-1,2-phenylenediamine. The reaction's stoichiometry would be carefully controlled to favor mono-alkylation over di-alkylation.

Step 2: Cyclocondensation

The resulting N-methyl-1,2-phenylenediamine is then subjected to a cyclocondensation reaction with ethyl 2-bromo-2-methylpropanoate. The more nucleophilic secondary amine of the N-methyl-1,2-phenylenediamine will initially attack the electrophilic carbon of the α-bromo ester, followed by an intramolecular cyclization to form the desired 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Caption: Proposed synthetic workflow for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Spectroscopic Analysis: A Multi-pronged Approach for Structural Verification

The cornerstone of structural elucidation lies in the synergistic application of various spectroscopic techniques. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, 2D NMR, IR spectroscopy, and mass spectrometry for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. Their specific chemical shifts and multiplicities will depend on their positions relative to the electron-donating and electron-withdrawing groups of the quinoxalinone core. A complex splitting pattern (e.g., multiplets or coupled doublets and triplets) is anticipated due to spin-spin coupling between adjacent protons.

-

N-Methyl Protons (3H): The methyl group attached to the N4-position is expected to appear as a singlet in the range of δ 2.8-3.2 ppm.[4]

-

Gem-Dimethyl Protons (6H): The two methyl groups at the C3 position are magnetically equivalent and are expected to appear as a sharp singlet at approximately δ 1.2-1.5 ppm.

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the lactam ring is expected to resonate in the downfield region, typically around δ 165-170 ppm.[4]

-

Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the range of δ 110-140 ppm. The carbons directly attached to the nitrogen atoms will be shifted further downfield.

-

Quaternary Carbon (C3): The C3 carbon bearing the gem-dimethyl groups is a quaternary carbon and is expected to have a chemical shift in the range of δ 55-65 ppm.

-

N-Methyl Carbon: The carbon of the N4-methyl group will likely appear in the range of δ 30-40 ppm.[4]

-

Gem-Dimethyl Carbons: The two equivalent carbons of the gem-dimethyl groups at C3 are expected to resonate around δ 20-30 ppm.

2D NMR Spectroscopy: Unambiguous Signal Assignment

To definitively assign the proton and carbon signals and to confirm the molecular connectivity, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will establish the direct one-bond correlations between protons and the carbons to which they are attached. This will allow for the unambiguous assignment of the protonated aromatic and methyl carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. Crucial expected correlations include:

-

Correlations from the N-methyl protons to the C4a and C5 carbons of the aromatic ring.

-

Correlations from the gem-dimethyl protons to the C2 (carbonyl) and C3 carbons.

-

Correlations from the aromatic protons to neighboring aromatic carbons and to the quaternary carbons of the quinoxalinone core.

-

Caption: Expected key HMBC correlations for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is expected to show the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Lactam) Stretch | 1670-1690 |

| C-N Stretch | 1250-1350 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would be a key indicator of the N-methyl substitution.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Under electron ionization (EI), 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is expected to undergo characteristic fragmentation.

-

Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄N₂O) is expected.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for compounds with methyl groups, leading to a fragment ion at [M-15]⁺.

-

Loss of isobutylene: A retro-Diels-Alder type fragmentation of the dihydroquinoxalinone ring could lead to the loss of isobutylene (C₄H₈) from the molecular ion.

-

Cleavage of the lactam ring: The lactam ring can undergo cleavage, leading to various fragment ions.

-

Caption: Proposed major fragmentation pathways for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Data Summary and Integration

The following table summarizes the expected key analytical data for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm, 4H, m), N-CH₃ (δ 2.8-3.2 ppm, 3H, s), C(CH₃)₂ (δ 1.2-1.5 ppm, 6H, s). |

| ¹³C NMR | C=O (δ 165-170 ppm), Aromatic C (δ 110-140 ppm, 6C), C3 (δ 55-65 ppm), N-CH₃ (δ 30-40 ppm), C(CH₃)₂ (δ 20-30 ppm). |

| IR Spectroscopy | Strong C=O stretch at ~1680 cm⁻¹, C-N stretch at ~1300 cm⁻¹, aromatic and aliphatic C-H stretches. Absence of N-H stretch. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₄N₂O. Key fragments at [M-15]⁺ and other fragments resulting from ring cleavage. |

The integration of data from all these techniques provides a self-validating system for the structural elucidation. For instance, the number of proton and carbon signals in the NMR spectra should be consistent with the proposed structure. The functional groups identified by IR spectroscopy should match those inferred from the NMR data. Finally, the molecular weight and fragmentation pattern observed in the mass spectrum should be in complete agreement with the proposed structure.

The Definitive Role of X-ray Crystallography

While the combination of spectroscopic methods provides a very high degree of confidence in the structural assignment, single-crystal X-ray crystallography remains the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure.[6][7] If a suitable single crystal of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, thereby offering ultimate confirmation of the proposed structure.

Conclusion

The structural elucidation of a novel compound such as 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one requires a systematic and integrated analytical approach. By combining the predictive power of ¹H and ¹³C NMR, the definitive connectivity information from 2D NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident structural assignment can be achieved. This guide provides a comprehensive roadmap for researchers to navigate the process of characterizing this and other related quinoxalinone derivatives, which is a critical step in the journey of drug discovery and development.

References

- NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one deriv

- Supporting information - The Royal Society of Chemistry. (URL not available)

-

Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones - Organic Chemistry Portal. [Link]

- Shabaan, M.; Taher, A. T.; Osman, E. O. Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)

- Direct C-H Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical - The Royal Society of Chemistry. (URL not available)

-

Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. - ResearchGate. [Link]

-

Organic Chemistry: Current Research Open Access - Longdom Publishing. [Link]

-

IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. - ResearchGate. [Link]

-

X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC. [Link]

-

X-ray Crystal Structure Guided Discovery and Antitumor Efficacy of Dihydroquinoxalinone as Potent Tubulin Polymerization Inhibitors - PubMed. [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

- Ion fragmentation of small molecules in mass spectrometry. (URL not available)

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC. [Link]

-

Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - MDPI. [Link]

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

-

Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives - ResearchGate. [Link]

-

NMR Spectroscopy Spring 2021 Midterm 2 Solutions - Türkmen Research Group. [Link]

-

Spectroscopy Infrared Spectra. [Link]

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC. [Link]

-

1-Methyl-3,4-dihydroquinolin-2(1H)-one - PubChem. [Link]

-

Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

Crystal, Molecular Structure and DFT Study of 2,6,7-Trimethyl-3-p-tolylquinoxaline and 2-(4-Methoxyphenyl) - ResearchGate. [Link]

-

Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - Semantic Scholar. [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. [Link]

Sources

- 1. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]

- 2. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystal Structure Guided Discovery and Antitumor Efficacy of Dihydroquinoxalinone as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their diverse applications include roles as anticancer, antimicrobial, and antianxiety agents.[1] The precise structural elucidation of novel quinoxalinone derivatives is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide provides a comprehensive overview of the expected spectroscopic characteristics of a specific derivative, 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one, and outlines the methodologies for its structural confirmation. While direct experimental data for this exact compound is not widely published, this guide will leverage data from closely related analogs to predict its spectroscopic signature, offering a robust framework for researchers in the field.

Predicted Spectroscopic Data of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

The following sections detail the anticipated spectroscopic data for 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to provide key information about the electronic environment and connectivity of the protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic protons | The aromatic protons on the benzene ring are expected to appear in this region, with their specific shifts and multiplicities depending on the substitution pattern. |

| ~ 8.5 - 9.0 | Singlet | 1H | N(1)-H | The amide proton is typically deshielded and appears as a broad singlet. |

| ~ 2.9 - 3.2 | Singlet | 3H | N(4)-CH₃ | The N-methyl group is expected to be a singlet in this region. |

| ~ 1.4 - 1.6 | Singlet | 6H | C(3)-(CH₃)₂ | The two methyl groups at the C3 position are equivalent and will appear as a single sharp singlet. |

Expert Insight: The absence of a proton at the C3 position, which is a quaternary carbon in this molecule, simplifies the spectrum as there will be no coupling between a C3-H and the N(4)-H or the methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group and the electron-withdrawing effect of the amide group.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will reveal the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C=O (C2) | The carbonyl carbon of the amide is characteristically found in this downfield region. |

| ~ 130 - 145 | Aromatic C-N & C-C | The aromatic carbons attached to nitrogen and the quaternary aromatic carbons will appear in this range. |

| ~ 115 - 130 | Aromatic C-H | The protonated aromatic carbons are expected in this region. |

| ~ 55 - 60 | C3 | The quaternary carbon at the 3-position, bonded to two methyl groups and a nitrogen, will be in this range. |

| ~ 30 - 35 | N(4)-CH₃ | The carbon of the N-methyl group. |

| ~ 20 - 25 | C(3)-(CH₃)₂ | The carbons of the two equivalent methyl groups at the C3 position. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3200 - 3300 | N-H Stretch | Amide N-H stretching vibration, often a sharp to medium peak. |

| ~ 2900 - 3000 | C-H Stretch (Aliphatic) | Stretching vibrations of the methyl groups. |

| ~ 1650 - 1680 | C=O Stretch | Strong absorption characteristic of the amide carbonyl group. |

| ~ 1580 - 1620 | C=C Stretch (Aromatic) | Stretching vibrations of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one (C₁₁H₁₄N₂O), the expected monoisotopic mass is approximately 190.1106 g/mol .

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z ≈ 190.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from the C3 position to give a fragment at m/z ≈ 175.

-

Cleavage of the heterocyclic ring can lead to various smaller fragments.

-

Methodology for Spectroscopic Analysis

To obtain high-quality spectroscopic data for structural confirmation, the following protocols are recommended.

Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of a novel quinoxalinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified and dried compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Data Interpretation and Structural Elucidation

The collective analysis of the data from these spectroscopic techniques is crucial for unambiguous structure determination.

Caption: Logical relationship for structural elucidation using spectroscopic data.

The ¹H and ¹³C NMR spectra will establish the carbon-hydrogen framework of the molecule. The IR spectrum will confirm the presence of key functional groups, particularly the amide. High-resolution mass spectrometry will provide the exact molecular formula, serving as the ultimate confirmation of the elemental composition. The combination of these techniques provides a self-validating system for the structural elucidation of 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

References

-

Supporting information - The Royal Society of Chemistry. URL: [Link]

-

Supporting Information - The Royal Society of Chemistry. URL: [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. URL: [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. URL: [Link]

-

Organic Chemistry: Current Research Open Access - Longdom Publishing. URL: [Link]

-

Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones - Organic Chemistry Portal. URL: [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. URL: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - MDPI. URL: [Link]

-

2(1H)-Quinoxalinone, 3,4-dihydro- | C8H8N2O - PubChem. URL: [Link]

-

(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | C9H10N2O | CID 7062175 - PubChem. URL: [Link]

Sources

The Quinoxalinone Core: A Technical Guide to 3,4-Dihydroquinoxalin-2(1H)-one and its Derivatives for Drug Discovery Professionals

Foreword: Initial inquiries for the specific molecule, 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, did not yield a dedicated CAS number or extensive literature, suggesting it is a less common derivative. This guide, therefore, focuses on the foundational and pharmacologically significant parent scaffold, 3,4-dihydroquinoxalin-2(1H)-one , and its broader class of derivatives. The principles, synthetic routes, and biological activities discussed herein provide a robust framework for researchers and drug development professionals interested in this versatile heterocyclic system.

Core Compound Identification and Physicochemical Profile

The foundational structure for a vast array of biologically active molecules is 3,4-dihydroquinoxalin-2(1H)-one. Its identity and key physicochemical properties are summarized below, providing a baseline for understanding its behavior and potential for derivatization.

| Identifier | Value | Source |

| CAS Number | 59564-59-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈N₂O | [1][2][3][5][6] |

| Molecular Weight | 148.16 g/mol | [1][2][5][6] |

| IUPAC Name | 3,4-dihydro-1H-quinoxalin-2-one | [4][6] |

| Synonyms | 1,2,3,4-Tetrahydroquinoxalin-2-one, 3,4-Dihydroquinoxalin-2-ol | [2][3] |

| Appearance | White to brown crystalline powder or solid | [1][3] |

| Melting Point | 140-143 °C | [1] |

| Boiling Point (Predicted) | 370.5 ± 31.0 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [1] |

| SMILES | C1C(=O)NC2=CC=CC=C2N1 | [2][4] |

| InChI Key | HYTIPJFUWHYQON-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core is most commonly achieved through the cyclocondensation of o-phenylenediamine with a suitable C2 synthon. This approach offers a versatile entry point for introducing substituents onto the heterocyclic ring.

General Synthesis of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

A prevalent and efficient method involves the reaction of o-phenylenediamine with an α-haloacetic acid or its ester derivative, such as chloroacetic acid or ethyl bromoacetate.[7][8]

Conceptual Workflow:

Figure 1: General synthesis pathway for the 3,4-dihydroquinoxalin-2(1H)-one core.

Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (2)

-

Reactants: A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is prepared in aqueous ammonia (33%, 10 mL) and water (80 mL).[7]

-

Reaction Condition: The mixture is heated to reflux for one hour.[7]

-

Work-up and Purification: The resulting precipitate is filtered, washed thoroughly with water, and dried to yield the final product.[7]

Causality and Experimental Choices:

-

The use of aqueous ammonia serves as a base to neutralize the HCl byproduct of the initial acylation, facilitating the subsequent intramolecular cyclization.

-

Refluxing provides the necessary activation energy for both the initial SN2 reaction and the final ring-closing step. The choice of water as a solvent makes this a relatively green and cost-effective procedure.[9]

-

The reaction's success hinges on the nucleophilicity of the amino groups of o-phenylenediamine attacking the electrophilic carbonyl carbon of chloroacetic acid, followed by an intramolecular nucleophilic substitution where the second amino group displaces the chlorine atom.[8]

Synthesis of Substituted Derivatives

The true utility of the quinoxalinone scaffold in drug discovery lies in its amenability to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.

N-Alkylation/Arylation: The nitrogen atoms at positions 1 and 4 can be readily alkylated or arylated using various electrophiles in the presence of a base.[9] Palladium-catalyzed photochemical reductive alkylation has also been employed for this purpose.[10]

C3-Substitution: Introduction of substituents at the C3 position can be achieved by using appropriately substituted α-keto acids or their esters in the initial cyclocondensation reaction with o-phenylenediamine.[11]

Spectroscopic Characterization

Structural elucidation of novel quinoxalinone derivatives relies heavily on spectroscopic techniques.

-

¹H NMR: In the ¹H NMR spectrum of the parent 3,4-dihydroquinoxalin-2(1H)-one, characteristic signals include two singlets for the methylene protons at the C3 position and the NH proton at the N1 position, along with multiplets in the aromatic region corresponding to the protons on the benzene ring.[7] For substituted derivatives, the appearance of new signals and shifts in existing ones provide crucial information about the substitution pattern.[12]

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C2) in the range of 150-170 ppm, along with signals for the aromatic carbons and the methylene carbon at C3.[12]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds, with the molecular ion peak ([M+H]⁺ or [M]⁺) being a key diagnostic feature.[7][12]

Applications in Drug Development and Biological Activity

The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13] This has led to the development of numerous derivatives with diverse pharmacological activities.

Figure 2: Diverse biological activities of quinoxalinone derivatives.

-

Antimicrobial Agents: Quinoxalinone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[14][15] Some compounds have also shown promising antifungal activity.[14] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.[15]

-

Anticancer Therapeutics: The planar aromatic system of the quinoxalinone core allows for intercalation with DNA, leading to cytotoxic effects in cancer cells.[9] Derivatives have been investigated for their ability to inhibit various kinases involved in cancer cell proliferation and survival.[16]

-

Anti-inflammatory and Analgesic Properties: Certain quinoxalinone analogues have exhibited potent anti-inflammatory and analgesic activities, suggesting their potential in treating inflammatory disorders.[9][14]

-

Other Therapeutic Areas: The versatility of the quinoxalinone scaffold has led to its exploration in a wide range of other therapeutic areas, including as antiviral, antiprotozoal, antidepressant, and antidiabetic agents.[14][15]

Conclusion and Future Perspectives

The 3,4-dihydroquinoxalin-2(1H)-one core represents a highly versatile and pharmacologically significant scaffold. While the specific 3,3,4-trimethyl derivative remains elusive in the current literature, the foundational understanding of the parent compound and its diverse derivatives provides a rich platform for future drug discovery efforts. The synthetic accessibility and the wide range of biological activities associated with this heterocyclic system ensure its continued importance in the quest for novel therapeutics. Further exploration of structure-activity relationships and the development of more efficient and greener synthetic methodologies will undoubtedly unlock the full potential of this remarkable molecular framework.

References

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Available at: [Link]

-

Todd, A. (2015). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. California State University, Sacramento. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

-

ChemBK. (2024, April 9). 3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

-

Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. Available at: [Link]

-

Bentham Science Publishers. (2018, March 1). Quinoxalinone as a Privileged Platform in Drug Development. Retrieved from [Link]

-

Ramli, Y., et al. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. Studia Universitatis Babes-Bolyai Chemia, 55(1), 67-83. Available at: [Link]

-

PubChem. (n.d.). 2(1H)-Quinoxalinone, 3,4-dihydro-. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3185. Available at: [Link]

-

Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry, 2014, 1-10. Available at: [Link]

-

Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1236, 130325. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 3,4-Dihydro-1H-quinoxalin-2-one | CAS 59564-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2(1H)-Quinoxalinone, 3,4-dihydro- | C8H8N2O | CID 185949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [scholars.csus.edu]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]

- 11. pubs.ub.ro [pubs.ub.ro]

- 12. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. longdom.org [longdom.org]

- 15. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

The following technical guide details the synthesis and characterization of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , a specific regioisomer of the dihydroquinoxalinone scaffold.

This guide prioritizes the Reductive Alkylation Route , a self-validating protocol designed to ensure regioselective methylation at the N4 position (amine) while preserving the N1 position (amide), thereby strictly yielding the 3,3,4-trimethyl isomer rather than the 1,3,3-trimethyl byproduct common in direct alkylation methods.

Introduction & Strategic Analysis

The dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various kinase inhibitors. The specific target, 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , features a gem-dimethyl group at the C3 position and a single methyl group at the N4 position.

The Regioselectivity Challenge

Synthesizing this molecule requires distinguishing between the two nitrogen atoms on the quinoxaline ring:

-

N1 (Amide Nitrogen): Attached to the carbonyl (C2).

. Less nucleophilic in neutral conditions but highly susceptible to alkylation under basic conditions (e.g., NaH/MeI). -

N4 (Amine Nitrogen): Attached to the gem-dimethyl carbon (C3).

(conjugate acid). More nucleophilic in neutral/acidic conditions.

Strategic Route: To guarantee the formation of the 3,3,4-isomer (N4-methyl) and avoid the 1,3,3-isomer (N1-methyl), this guide employs a two-step protocol:

-

Core Construction: Synthesis of the unmethylated 3,3-dimethyl parent scaffold.

-

Chemoselective Functionalization: Reductive amination to selectively methylate the N4 amine.

Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection strategy prioritizing chemoselectivity.

Experimental Protocol

Step 1: Synthesis of 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

This step constructs the heterocyclic core using a condensation-cyclization sequence.

Reagents:

-

1,2-Phenylenediamine (10.8 g, 100 mmol)

-

Ethyl 2-bromo-2-methylpropanoate (19.5 g, 100 mmol)

-

Triethylamine (Et

N) (20.2 g, 200 mmol) -

Ethanol (Absolute, 150 mL)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-phenylenediamine in ethanol (100 mL) under an argon atmosphere.

-

Addition: Add triethylamine followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate over 20 minutes.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and stir for 12–16 hours. Monitor reaction progress via TLC (SiO

, EtOAc/Hexane 1:1). The starting diamine ( -

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Partition: Dissolve the residue in Ethyl Acetate (200 mL) and wash with water (3 × 50 mL) to remove triethylammonium salts.

-

Purification: Dry the organic layer over anhydrous Na

SO-

Yield: ~65-75%

-

Melting Point: 173–175 °C

-

Step 2: Chemoselective N4-Methylation (Reductive Amination)

Direct alkylation with Methyl Iodide is avoided here to prevent N1-methylation. Reductive amination exclusively targets the basic N4 amine.

Reagents:

-

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (Step 1 product) (1.76 g, 10 mmol)

-

Formaldehyde (37% aq. solution) (2.5 mL, ~30 mmol)

-

Sodium Cyanoborohydride (NaBH

CN) (1.9 g, 30 mmol) -

Acetic Acid (glacial, 1.0 mL)

-

Acetonitrile (CH

CN, 30 mL)

Procedure:

-

Preparation: Dissolve the starting material in acetonitrile (30 mL) in a 100 mL flask.

-

Activation: Add aqueous formaldehyde and acetic acid. Stir at room temperature for 30 minutes to allow iminium ion formation.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH

CN portion-wise over 15 minutes. Caution: Vent the flask to handle minor HCN evolution. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench: Quench with saturated aqueous NaHCO

(20 mL). Stir for 10 minutes. -

Extraction: Extract with Dichloromethane (DCM) (3 × 30 mL). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Flash column chromatography (SiO

, 20% EtOAc in Hexanes) affords the pure 3,3,4-trimethyl derivative.

Characterization Data

The following data validates the structure, specifically confirming the presence of the N4-methyl group and the integrity of the N1-amide proton.

Physical Properties

| Property | Value | Notes |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 138–140 °C | Distinct from the dimethyl precursor (173–175 °C) |

| Solubility | Soluble in DCM, CHCl |

Spectroscopic Data ( H NMR & C NMR)

H NMR (400 MHz, CDCl-

Aliphatic: 24.5 (Gem-CH

), 38.2 (N-CH -

Aromatic: 114.2, 118.5, 122.1, 128.4, 134.5 (C-N), 136.2 (C-N).

-

Carbonyl: 170.1 (C2 Amide C=O).

Mechanistic Insight & Pathway

The synthesis relies on the differential nucleophilicity of the diamine nitrogens and the steric constraints of the gem-dimethyl group.

Figure 2: Reaction pathway.[1] Step 1 involves the initial attack of the primary amine on the ester (or bromide), followed by cyclization. Step 2 utilizes the higher nucleophilicity of the amine (N4) over the amide (N1) to achieve selective methylation.

Critical Control Points

-

Temperature Control (Step 1): Reflux is required to overcome the steric hindrance of the tertiary bromide during the cyclization step.

-

pH Control (Step 2): The reductive amination must be performed in slightly acidic conditions (acetic acid) to generate the iminium species at N4 without protonating the N4 lone pair so strongly that it deactivates, while the amide N1 remains non-nucleophilic.

References

-

General Synthesis of Dihydroquinoxalinones

- Source: Shabaan, M., et al. "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives." European Journal of Chemistry, 2011, 2(3), 365-371.

- Relevance: Establishes the baseline protocol for condensing phenylenediamines with alpha-halo esters.

-

URL:[Link]

-

Regioselectivity of Alkylation

- Source: Parekh, et al. "Regioselective Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones." Beilstein Journal of Organic Chemistry, 2017, 13, 1572–1580.

- Relevance: Discusses the steric and electronic factors influencing N1 vs N4 functionaliz

-

URL:[Link]

-

Reductive Amination Protocols

- Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

- Relevance: Provides the foundational mechanism for the chemoselective methylation of amines in the presence of amides.

-

URL:[Link]

Sources

Biological Activity of Quinoxalinone Derivatives: A Technical Guide to the Scaffold

Executive Summary

The quinoxalinone scaffold (specifically the quinoxalin-2(1H)-one and 1,4-dihydroquinoxaline-2,3-dione systems) represents a privileged structure in medicinal chemistry.[1] Unlike the fully aromatic quinoxaline, the quinoxalinone introduces a hydrogen-bond donor/acceptor motif (lactam/lactim tautomerism) that mimics nucleobases and peptide backbones. This guide analyzes the structural determinants governing their biological activity, focusing on kinase inhibition (oncology) and DNA gyrase interference (antimicrobial) . It provides actionable synthetic protocols and validated bioassay methodologies for researchers optimizing this scaffold.

Part 1: Chemical Architecture & SAR Logic

The Core Scaffold and Tautomerism

The biological versatility of quinoxalinones stems from their ability to exist in dynamic equilibrium between the lactam (keto) and lactim (enol) forms. However, in drug design, the nitrogen at position 1 (N1) is frequently alkylated to lock the structure in the quinoxalin-2-one form, enhancing metabolic stability and specificity.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones on the quinoxalinone core.

Figure 1: Strategic modification zones on the quinoxalinone scaffold for optimizing biological activity.

Part 2: Therapeutic Frontiers

Oncology: Kinase Inhibition

Quinoxalinones function primarily as Type I or Type II ATP-competitive inhibitors . The lactam motif (NH-C=O) serves as a critical anchor, forming hydrogen bonds with the "hinge region" residues (e.g., Met790 in EGFR, Leu834 in PI3K).

-

Target Specificity:

-

EGFR (Epidermal Growth Factor Receptor): Derivatives substituted at C3 with bulky aromatic groups (e.g., styryl, hydrazone) occupy the hydrophobic pocket adjacent to the ATP binding site.

-

JAK2/3 (Janus Kinase): Recent studies identify C3-pyrazolone substituted quinoxalinones (e.g., compound ST4j ) as nanomolar inhibitors, outperforming ruxolitinib in specific assays by stabilizing interactions via Van der Waals forces.[2]

-

EphA3: Pyrrolo[3,2-b]quinoxaline hybrids target the tyrosine kinase domain, disrupting angiogenesis.

-

Mechanism of Action: Kinase Hinge Binding

Figure 2: Mechanism of ATP-competitive inhibition by quinoxalinone derivatives at the kinase hinge region.

Antimicrobial Activity: The DNA Gyrase Connection

Quinoxalinone derivatives, particularly 1,4-di-N-oxides , exhibit potent antibacterial activity against M. tuberculosis and Gram-negative anaerobes.

-

Mechanism: They act as "bifunctional" agents.

-

DNA Intercalation: The planar tricyclic system intercalates between DNA base pairs.

-

ROS Generation: The N-oxide moiety undergoes bioreduction, generating free radicals that cleave bacterial DNA.

-

Gyrase Inhibition: They bind to the ATP-binding subunit (GyrB) of DNA gyrase, similar to novobiocin, preventing supercoiling.

-

Part 3: Comparative Data Summary

The following table synthesizes potency data (IC50) for key quinoxalinone derivatives against major targets, derived from recent literature (2022-2025).

| Compound ID | Primary Target | Cell Line / Assay | IC50 / MIC | Reference Drug Comparison |

| ST4j | JAK2 Kinase | Enzymatic Assay | 13.0 nM | Superior to Ruxolitinib (28 nM) |

| ST4j | JAK3 Kinase | Enzymatic Assay | 14.9 nM | Superior to Tofacitinib (35 nM) |

| CPD4 | EGFR (L858R/T790M) | Enzymatic Assay | 3.04 nM | Comparable to Osimertinib (8.9 nM) |

| QdNO-4e | S. pneumoniae | MIC Assay | 0.12 µg/mL | Superior to Ciprofloxacin in resistant strains |

| Pyrrolo-Q | EphA3 | K562 (Leukemia) | 12.0 µM | Moderate potency; high selectivity |

Part 4: Experimental Protocols

Protocol A: Green Synthesis of Quinoxalin-2(1H)-one Derivatives

Rationale: Traditional synthesis uses high temperatures and toxic solvents (DMSO/DMF). This "Green" protocol utilizes water as a solvent and iodine as a catalyst, ensuring high atom economy and easier purification.

Reagents: o-Phenylenediamine (1.0 eq), Ethyl glyoxalate or Arylglyoxal (1.0 eq), Iodine (10 mol%), Water.

-

Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) in 15 mL of distilled water.

-

Addition: Add the dicarbonyl compound (10 mmol) and molecular iodine (1 mmol, 254 mg).

-

Reaction: Stir the mixture at room temperature for 15–30 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Observation: The product typically precipitates out of the aqueous solution.

-

-

Work-up: Filter the solid precipitate. Wash with cold water (2 x 10 mL) to remove the iodine catalyst and unreacted starting materials.

-

Purification: Recrystallize from hot ethanol.

-

Validation: Purity should be checked via Melting Point and 1H-NMR (look for the characteristic singlet amide proton at ~12.5 ppm if N1 is unsubstituted).

-

Protocol B: Self-Validating Kinase Inhibition Assay (FRET-based)

Rationale: To confirm direct kinase inhibition rather than non-specific cytotoxicity, a FRET (Fluorescence Resonance Energy Transfer) assay is used. This protocol includes internal controls to validate enzyme activity.

Materials: Recombinant Kinase (e.g., JAK2), Fluorescent Peptide Substrate, ATP (Km concentration), Test Compound (Quinoxalinone), EDTA.

-

Baseline Setup (Negative Control): Prepare a well containing Kinase + Substrate + ATP + DMSO only . This establishes 100% activity (

). -

Inhibition Setup (Test): Prepare wells with Kinase + Substrate + ATP + Quinoxalinone (serial dilutions: 1 nM to 10 µM).

-

Background Control: Prepare a well with Substrate + ATP (No Kinase). This establishes 0% activity (

). -

Incubation: Incubate plates at 25°C for 60 minutes.

-

Termination: Add EDTA (stop solution) to chelate

and stop the phosphorylation. -

Detection: Measure fluorescence ratio (Acceptor/Donor emission).

-

Calculation:

-

Self-Validation Check:

-

If

, the assay window is too small (enzyme inactive or substrate degraded). Discard data. -

If IC50 > 50 µM, check for compound precipitation (common with planar quinoxalinones).

-

Part 5: Future Directions

The next generation of quinoxalinone research is shifting toward PROTACs (Proteolysis Targeting Chimeras) . By linking the quinoxalinone kinase inhibitor (warhead) to an E3 ligase ligand (e.g., thalidomide), researchers can degrade the target protein rather than just inhibiting it. This overcomes resistance mutations (like EGFR T790M) that often plague standard quinoxalinone therapy.

References

-

Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. (2022).

-

Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase. Molecules. (2022).

-

Green and Sustainable Synthesis of Novel Quinoxalines. Journal of Chemical and Pharmaceutical Research. (2024).

-

Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. European Journal of Medicinal Chemistry. (2020).

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Pharmaceuticals. (2023).

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals. (2023).[3]

Sources

An In-depth Technical Guide to the Discovery and History of Trimethyl-dihydroquinoxalinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold and its derivatives have long been a focal point in medicinal chemistry due to their wide-ranging biological activities. Among these, the dihydroquinoxalinone core represents a privileged structure, forming the basis for numerous therapeutic agents. This technical guide delves into a specific, yet significant, subclass: the trimethyl-dihydroquinoxalinones. While the broader quinoxalinone family is extensively studied, this guide provides a focused examination of the discovery, historical synthetic evolution, and key methodological advancements related to the introduction of three methyl groups onto the dihydroquinoxalinone framework. We will explore the foundational synthetic routes, detail seminal experimental protocols, and present characteristic spectroscopic data that define this chemical class. Furthermore, this guide will touch upon the known biological implications of trimethyl substitution, offering insights for the rational design of future therapeutic agents.

Introduction: The Quinoxalinone Core in Medicinal Chemistry

Quinoxaline derivatives, nitrogen-containing heterocyclic compounds, are of significant interest in pharmaceutical research due to their diverse biological activities, which include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The 3,4-dihydroquinoxalin-2(1H)-one scaffold, in particular, serves as a crucial intermediate in the synthesis of targeted therapeutics. Its structural characteristics permit versatile functionalization, enabling the development of potent and selective inhibitors for a variety of high-value drug targets.

Historical Perspective: The Dawn of Quinoxalinone Synthesis

The journey into the world of quinoxalinones began with the classical synthetic methods developed in the late 19th and early 20th centuries. The foundational approach to the quinoxaline moiety involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This fundamental reaction has been adapted and refined over the decades to produce a vast library of quinoxaline and quinoxalinone derivatives.

Early methodologies, while groundbreaking, often required harsh reaction conditions and resulted in modest yields. The evolution of organic synthesis has seen the introduction of milder reagents, catalytic systems, and more efficient protocols, significantly improving the accessibility of these scaffolds.

Synthesis and Characterization of Trimethyl-dihydroquinoxalinones

The introduction of methyl groups to the dihydroquinoxalinone core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. The precise placement of these three methyl groups gives rise to various isomers, each with potentially unique biological profiles.

General Synthetic Strategies

The synthesis of trimethyl-dihydroquinoxalinones typically follows the established principles of quinoxalinone formation, with modifications to incorporate the methyl substituents. A common and direct approach involves the condensation of a dimethyl-substituted o-phenylenediamine with a methyl-substituted α-keto acid or its synthetic equivalent.

Diagram: General Synthesis of a Trimethyl-dihydroquinoxalinone

Caption: A generalized workflow for the synthesis of trimethyl-dihydroquinoxalinones.

Detailed Experimental Protocol: Synthesis of 1,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Objective: To synthesize 1,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Materials:

-

N,N'-dimethyl-o-phenylenediamine

-

2-oxobutanoic acid (α-ketobutyric acid)

-

Ethanol (absolute)

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N'-dimethyl-o-phenylenediamine (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add 2-oxobutanoic acid (1.1 equivalents) followed by a catalytic amount of hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Causality of Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.

-

Catalytic Acid: The acid catalyzes the initial imine formation between the diamine and the keto acid, which is a key step in the condensation reaction.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

-

Aqueous Work-up with Bicarbonate: This step is crucial to neutralize the acidic catalyst and any unreacted keto acid, facilitating a clean extraction.

-

Column Chromatography: This purification technique is essential to separate the desired product from any side products or unreacted starting materials, ensuring high purity of the final compound.

Spectroscopic Characterization

The structural elucidation of newly synthesized trimethyl-dihydroquinoxalinones relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and purity of the synthesized compounds. While specific data for a single, universally recognized trimethyl-dihydroquinoxalinone is not consolidated in the literature, the following table provides expected chemical shift ranges based on data from analogous substituted quinoxalinones.[2][3]

| Proton/Carbon | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 7.00 - 8.40 | 106 - 156 |

| N-CH₃ | ~2.8 - 3.5 | ~30 - 40 |

| C-CH₃ | ~1.2 - 2.5 | ~15 - 25 |

| C=O | - | 151 - 168 |

| C=N (within ring) | - | 144 - 150 |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. The fragmentation of quinoxalinone derivatives under electron ionization often involves characteristic losses of neutral molecules like CO and HCN from the heterocyclic ring. The presence of methyl groups will also influence the fragmentation pathways, often leading to the loss of methyl radicals.

Diagram: Proposed Mass Spectrometry Fragmentation

Caption: A simplified representation of potential fragmentation pathways for a trimethyl-dihydroquinoxalinone.

Biological Significance and Therapeutic Potential

The incorporation of methyl groups into the dihydroquinoxalinone scaffold can have a profound impact on biological activity. While extensive structure-activity relationship (SAR) studies specifically on trimethylated isomers are not widely published, inferences can be drawn from the broader class of substituted dihydroquinoxalinones.

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been investigated as potent and selective inhibitors of various kinases, such as c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases and inflammation. Furthermore, this scaffold has been explored for its potential as soluble guanylyl cyclase (sGC) activators, relevant for cardiovascular diseases.

The trimethyl substitution pattern can influence the molecule's ability to fit into the binding pocket of a biological target, its metabolic stability, and its overall pharmacokinetic profile. Therefore, the synthesis and biological evaluation of a diverse range of trimethyl-dihydroquinoxalinone isomers are crucial for exploring their full therapeutic potential.

Future Directions

The field of medicinal chemistry continues to evolve, with a growing emphasis on green and sustainable synthetic methods. Future research in the area of trimethyl-dihydroquinoxalinones will likely focus on:

-

Development of Novel Synthetic Methodologies: Exploring more efficient, atom-economical, and environmentally friendly synthetic routes.

-

Comprehensive Biological Screening: Systematic evaluation of various trimethylated isomers against a broad panel of biological targets to uncover novel therapeutic applications.

-

In-depth Structure-Activity Relationship (SAR) Studies: Elucidating the precise effects of the number and position of methyl groups on biological activity to guide the design of more potent and selective drug candidates.

-

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes and affinities of trimethyl-dihydroquinoxalinones with their biological targets, thereby accelerating the drug discovery process.

Conclusion

The trimethyl-dihydroquinoxalinone scaffold represents a promising area for further exploration within the broader field of medicinal chemistry. While the historical record of their specific discovery is not as well-defined as that of the parent quinoxalinone structure, the synthetic principles are well-established. This technical guide has provided a framework for understanding the synthesis, characterization, and potential biological significance of these compounds. By leveraging modern synthetic techniques and a deeper understanding of their structure-activity relationships, researchers are well-positioned to unlock the full therapeutic potential of this intriguing class of molecules.

References

-

Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators. PMC. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Potential research applications of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

An In-Depth Technical Guide to the Potential Research Applications of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Quinoxalinone Scaffold

The quinoxalinone core, a heterocyclic scaffold composed of fused benzene and pyrazine rings, is a cornerstone in modern medicinal chemistry.[1] Derivatives of this structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide focuses on a specific, underexplored derivative: 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one . We will delve into its unique structural features, propose high-potential research applications, and provide detailed experimental frameworks to validate these hypotheses.

The introduction of methyl groups at the C3 and N4 positions is not a trivial modification. These substitutions can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its steric and electronic profile, which dictates interactions with biological targets. This guide will serve as a technical roadmap for researchers looking to harness the untapped potential of this specific molecule in drug discovery and chemical biology.

Section 1: Physicochemical Profile and Synthetic Strategy

Molecular Characteristics

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one possesses a rigid bicyclic core with three key methyl substitutions. The gem-dimethyl group at the C3 position introduces steric bulk and removes the chirality present in mono-methylated analogs at this position. The N-methylation at the 4-position increases lipophilicity and may block a potential site of metabolism, potentially enhancing the compound's pharmacokinetic profile.

| Property | Predicted Value/Characteristic | Source/Method |

| Molecular Formula | C₁₁H₁₄N₂O | - |

| Molecular Weight | 190.24 g/mol | - |

| LogP (Predicted) | ~2.0 - 2.5 | Cheminformatics Software |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 1 | - |

Synthetic Approach: A Plausible Pathway

Caption: Proposed synthesis of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Section 2: Potential Research Application I: Oncology - Targeting Tumor Cell Proliferation

The quinoxalinone scaffold is present in numerous compounds investigated for their anticancer properties.[6][7] A key mechanism of action for some derivatives is the inhibition of protein kinases or enzymes involved in cancer cell metabolism, such as lactate dehydrogenase A (LDHA).[7]

Hypothesis: Inhibition of Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA) in Colorectal Cancer

We hypothesize that 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one could act as a dual inhibitor of COX-2 and LDHA, enzymes often overexpressed in colorectal cancer (CRC).[7] The increased lipophilicity from the trimethyl substitution may enhance cell permeability and binding to the hydrophobic active sites of these enzymes.

Experimental Validation Workflow

Caption: Workflow for evaluating anticancer potential.

Detailed Protocol: In Vitro LDHA Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one against human LDHA.

-

Materials:

-

Recombinant human LDHA enzyme

-

NADH

-

Pyruvate

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In each well of the microplate, add 180 µL of assay buffer containing NADH (final concentration ~0.2 mM).

-

Add 2 µL of the test compound dilution (or DMSO for control).

-

Add 10 µL of LDHA enzyme solution (final concentration ~5-10 ng/µL).

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of pyruvate solution (final concentration ~2 mM).

-

Immediately measure the decrease in absorbance at 340 nm over 5 minutes (kinetic read). The rate of NADH oxidation is proportional to LDHA activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Section 3: Potential Research Application II: Infectious Diseases - Novel Antibacterial Agents

Quinoxalinone derivatives have a long history as antibacterial agents, forming the core of antibiotics like echinomycin.[4] They can act through various mechanisms, including inhibition of bacterial DNA gyrase or disruption of cell wall synthesis.

Hypothesis: Combating Multidrug-Resistant (MDR) Bacteria

We propose that 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one could exhibit potent activity against Gram-positive MDR bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). The gem-dimethyl group at C3 may provide a steric shield against enzymatic degradation by bacterial enzymes, a common resistance mechanism.

Experimental Validation Workflow

Caption: Workflow for evaluating antibacterial potential.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

-

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in DMSO)

-

Positive control antibiotic (e.g., Vancomycin)

-

96-well microplates

-

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Section 4: Potential Research Application III: Neurodegenerative Disorders - Modulating Inflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Quinoxaline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators like cytokines and p38α Mitogen-Activated Protein Kinase (p38α MAPK).[2]

Hypothesis: Inhibition of Microglial Activation and Pro-inflammatory Cytokine Release

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one may act as an inhibitor of neuroinflammatory pathways by suppressing the activation of microglia, the primary immune cells of the central nervous system. Its enhanced lipophilicity could facilitate crossing the blood-brain barrier.

Proposed Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway in microglia.

Detailed Protocol: Measurement of Cytokine Release from LPS-Stimulated Microglia

-